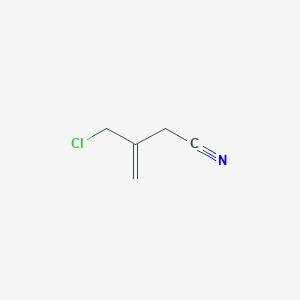

3-(Chloromethyl)but-3-enenitrile

Description

Contextual Significance of Alpha,Beta-Unsaturated Nitriles in Contemporary Organic Synthesis

Alpha,beta-unsaturated nitriles are a class of organic compounds characterized by a carbon-carbon double bond conjugated with a nitrile group (-C≡N). fiveable.me This structural arrangement is of considerable significance in modern organic synthesis for several key reasons. The conjugation between the alkene and the nitrile group delocalizes pi-electrons across the functional group, which stabilizes the molecule and influences its reactivity. fiveable.me This electronic feature makes the β-carbon susceptible to nucleophilic attack, a characteristic reactivity exploited in a variety of important transformations. fiveable.me

These compounds are highly valued as versatile intermediates for constructing more complex molecules, including pharmaceuticals and natural products. fiveable.me Their utility stems from their ability to participate in a wide array of chemical reactions:

Michael Additions: As classic Michael acceptors, α,β-unsaturated nitriles react with a wide range of nucleophiles (such as enolates, amines, and thiols) to form new carbon-carbon and carbon-heteroatom bonds. This reaction is a cornerstone of synthetic chemistry for extending carbon chains.

Cycloaddition Reactions: They are competent dienophiles in Diels-Alder reactions and can participate in other cycloadditions, providing efficient pathways to cyclic and heterocyclic frameworks. fiveable.me The synthesis of nitrogen-containing heterocycles, such as pyridines and pyrroles, frequently employs α,β-unsaturated nitriles as key building blocks. fiveable.me

Generation of Nitrile Anions: Through conjugate addition, α,β-unsaturated nitriles can be precursors to nitrile anions. These intermediates are ambident nucleophiles, capable of reacting at either the α-carbon or the nitrile nitrogen, leading to diverse functionalized products.

The nitrile group itself is a valuable functional moiety. It can be hydrolyzed to carboxylic acids, reduced to primary amines, or converted into ketones, making it a synthetic equivalent for several important functional groups. This versatility, combined with the reactivity of the conjugated alkene, solidifies the importance of α,β-unsaturated nitriles as foundational synthons in the toolbox of organic chemists.

Strategic Role of the Chloromethyl Moiety in Complex Molecule Construction

The chloromethyl group (-CH₂Cl) is a simple yet strategically important functional group in the synthesis of complex molecules. It is essentially a methyl group in which one hydrogen atom has been replaced by chlorine. chempanda.com This substitution imparts a strong electrophilic character to the carbon atom due to the electron-withdrawing nature of the chlorine atom, making it an excellent site for nucleophilic substitution reactions.

The primary strategic roles of the chloromethyl moiety include:

Alkylation: The group serves as a potent alkylating agent, capable of introducing a -CH₂- group onto a variety of nucleophiles, including carbanions, amines, alcohols, and thiols. chempanda.com This is a fundamental C-C and C-heteroatom bond-forming strategy.

Introduction of Protecting Groups: A well-known application is in the form of chloromethyl methyl ether (MOM-Cl), which is used to introduce the methoxymethyl (MOM) protecting group for alcohols. chempanda.com This highlights the utility of the chloromethyl functionality in masking reactive sites during multi-step syntheses.

Participation in Tandem Reactions: In bifunctional molecules, the chloromethyl group can act as one of the reactive handles in sequential or tandem reactions. For example, a molecule containing a chloromethyl group and another reactive site can undergo an initial reaction at the other site, followed by an intramolecular cyclization involving nucleophilic attack on the chloromethyl carbon. This strategy is valuable for the rapid construction of cyclic systems. researchgate.netnih.gov

The reactivity of the chloromethyl group as a stable and reliable electrophile makes it a key component in the design of bifunctional reagents for constructing intricate molecular architectures. researchgate.netnih.gov

Overview of Research Trajectories Related to 3-(Chloromethyl)but-3-enenitrile

While dedicated research literature on this compound is sparse, its structure as a bifunctional reagent suggests several clear research trajectories based on the established chemistry of its constituent parts. The molecule combines the electrophilic nature of an allylic chloride with the Michael acceptor capability of an α,β-unsaturated nitrile, making it a promising substrate for the synthesis of highly functionalized molecules.

Potential Synthetic Routes:

The synthesis of this compound itself presents an interesting chemical challenge. A plausible and direct approach would be the allylic chlorination of a suitable precursor, such as 3-methyl-3-butenenitrile. This type of reaction is typically achieved using reagents that provide a low concentration of the halogen, often initiated by heat or UV light, to favor substitution at the allylic position over addition to the double bond. libretexts.orgucalgary.ca

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆ClN |

| Molecular Weight | 115.56 g/mol |

| InChIKey | GDONRPJGPFTIBH-UHFFFAOYSA-N |

| SMILES | ClCC(=C)CC#N |

This data is based on computational predictions and information available from chemical databases. stenutz.eu

Projected Reactivity and Research Applications:

The primary research interest in this compound would likely focus on its use as a building block in complex syntheses. Its dual reactivity allows for several strategic applications:

Sequential Functionalization: The two reactive sites can be addressed in a stepwise manner. For example, a nucleophile could first react with the allylic chloride via an Sₙ2 reaction. The resulting product, which still contains the α,β-unsaturated nitrile, could then undergo a subsequent Michael addition or a transformation of the nitrile group.

Tandem Cyclization Reactions: The compound is an ideal candidate for tandem reactions where an initial nucleophilic attack is followed by an intramolecular cyclization. A nucleophile could add to the β-position of the nitrile (Michael addition), creating an intermediate enolate that could then cyclize by attacking the electrophilic chloromethyl carbon, forming a five-membered ring.

Table 2: Hypothetical Reaction Conditions for Synthesis via Allylic Chlorination

| Precursor | Reagent | Conditions | Product |

|---|---|---|---|

| 3-Methyl-3-butenenitrile | Cl₂ (low concentration) | High Temperature or UV light | This compound |

This table represents plausible synthetic strategies based on established methods for allylic halogenation. libretexts.orgyoutube.com

The development of synthetic routes utilizing this bifunctional reagent could lead to the efficient construction of carbocyclic and heterocyclic systems that are of interest in medicinal chemistry and materials science. Further research would be needed to explore the regioselectivity and stereoselectivity of these potential transformations and to fully establish the synthetic utility of this promising, yet under-explored, chemical compound.

Properties

IUPAC Name |

3-(chloromethyl)but-3-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN/c1-5(4-6)2-3-7/h1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDONRPJGPFTIBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC#N)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloromethyl but 3 Enenitrile

Established Reaction Pathways for the Preparation of 3-(Chloromethyl)but-3-enenitrile

Direct and well-documented synthetic routes specifically for this compound are not readily found. However, the synthesis of its structural isomer, 2-(cyanomethyl)-1,3-butadiene, has been reported and offers a valuable template for a potential pathway. This known synthesis involves the nucleophilic substitution of a halogenated precursor with a cyanide salt.

Precursor Utilization in this compound Synthesis

A plausible synthetic strategy for this compound would likely involve a precursor molecule that already contains the butadiene framework with a suitable leaving group at the desired position for the introduction of the nitrile functionality, or a precursor that allows for the formation of the double bond and the introduction of the chloromethyl group in a controlled manner.

Based on analogous syntheses, a key precursor would be a butadiene derivative featuring a chloromethyl group at the 3-position. The synthesis of such a precursor is a critical step and could potentially be achieved through various methods, including the allylic chlorination of a suitable starting material.

A hypothetical, yet chemically reasonable, precursor for the final cyanation step would be 3-(chloromethyl)-1,3-butadiene . The synthesis of this specific precursor is not well-documented, but general methods for the preparation of substituted butadienes could be employed. For instance, the chlorination of isoprene (2-methyl-1,3-butadiene) under controlled conditions might lead to a mixture of chlorinated products, from which the desired isomer would need to be isolated.

Another potential precursor could be an alcohol, such as 3-(hydroxymethyl)but-3-en-1-ol , which could then be converted to the corresponding chloride and subsequently to the nitrile.

Optimization of Reagent Systems and Reaction Conditions for Enhanced Outcomes

Assuming a suitable precursor like 3-(chloromethyl)-1,3-butadiene with an additional leaving group is synthesized, the subsequent nucleophilic substitution to introduce the nitrile group would require careful optimization. The choice of cyanide source, solvent, and reaction temperature would be critical to maximize the yield and minimize side reactions, such as polymerization of the diene system or unwanted side reactions involving the allylic chloride.

For the cyanation step, common reagents include sodium cyanide (NaCN) or potassium cyanide (KCN). The choice of solvent is crucial; polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are often used to facilitate SN2 reactions. The temperature would need to be carefully controlled to prevent polymerization and promote the desired substitution.

| Reagent/Condition | Potential Role/Effect | Example from Analogous Reactions |

| Cyanide Source | Provides the nitrile nucleophile | NaCN, KCN, Copper(I) cyanide |

| Solvent | Influences reaction rate and selectivity | DMSO, DMF, Ethanol |

| Temperature | Controls reaction kinetics and side reactions | Room temperature to moderate heating |

| Phase-Transfer Catalyst | Enhances reactivity in biphasic systems | Quaternary ammonium salts |

Advanced Synthetic Approaches to this compound and its Analogues

While a definitive pathway is not established, modern synthetic methodologies could offer more elegant and efficient routes to this compound and its analogues.

Catalytic Strategies in the Formation of this compound

Transition metal catalysis could play a significant role in the synthesis of the target molecule. For instance, a palladium-catalyzed cross-coupling reaction could be envisioned. A suitably functionalized butadiene derivative could be coupled with a cyanide source in the presence of a palladium catalyst.

Furthermore, catalytic methods for allylic chlorination could be employed for the synthesis of the precursor. The use of reagents like N-chlorosuccinimide (NCS) with a catalytic amount of a radical initiator or a transition metal catalyst could provide a more selective method for introducing the chlorine atom at the desired allylic position.

Development of Convergent and Efficient Synthetic Routes for this compound

A convergent synthetic approach would involve the synthesis of two or more fragments of the molecule separately, which are then combined in a later step. For this compound, one fragment could be a C4-building block already containing the nitrile group, to which the chloromethyl group is then added.

For example, a possible convergent route could start with the synthesis of a protected cyanohydrin, which is then elaborated to form the butadiene backbone. The chloromethyl group could be introduced in a later step via a suitable C1-synthon.

Analysis of Synthetic Yields and Purity Profiles

Without specific published synthetic procedures, a detailed analysis of synthetic yields for this compound cannot be provided. However, based on analogous allylic chlorination reactions of other unsaturated nitriles, it is possible to discuss the expected challenges and outcomes.

Hypothetically, a key step in the synthesis of this compound would likely involve the allylic chlorination of a suitable precursor, such as 3-methylenepentanenitrile. This type of reaction is often carried out using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) under free-radical conditions, initiated by light or a radical initiator.

Factors Influencing Yield:

Reaction Conditions: Temperature, reaction time, and the choice of solvent can significantly impact the yield. Over-chlorination or side reactions, such as addition to the double bond, can reduce the yield of the desired product.

Reagent Stoichiometry: The molar ratio of the chlorinating agent to the substrate is critical. An excess of the chlorinating agent could lead to the formation of di- and tri-chlorinated byproducts.

Stability of the Product: The product, being an allylic chloride, may be susceptible to decomposition or rearrangement under the reaction or workup conditions.

Purity Profiles and Analytical Methods:

The purity of this compound would be crucial for its subsequent use. Commercial suppliers of this compound for research purposes often specify a minimum purity. For instance, some vendors list a minimum purity of 95%.

The purification of the final product would likely involve techniques such as distillation or chromatography to remove unreacted starting materials, reagents, and byproducts. The purity of the compound would be assessed using standard analytical techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the main product and any volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the structure of the compound and to detect any isomeric impurities.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the nitrile (-C≡N) and the carbon-chlorine (C-Cl) bonds.

An interactive data table summarizing potential impurities is provided below.

| Potential Impurity | Possible Origin | Analytical Detection Method |

| 3-Methylenepentanenitrile | Unreacted starting material | GC-MS, ¹H NMR |

| Dichlorinated byproducts | Over-chlorination | GC-MS, ¹H NMR |

| Isomeric chlorination products | Rearrangement of the allylic radical intermediate | GC-MS, ¹H NMR, ¹³C NMR |

| Succinimide | Byproduct from NCS reagent | Filtration, Chromatography |

Scale-Up Considerations and Industrial Relevance of this compound Production

The industrial relevance of a chemical compound is often linked to its application in the synthesis of higher-value products such as pharmaceuticals, agrochemicals, or specialty polymers. While specific large-scale applications for this compound are not widely documented, its structure suggests potential as a versatile chemical intermediate.

Key Scale-Up Considerations:

Reaction Energetics: Free-radical chlorinations can be exothermic. Effective heat management is critical on an industrial scale to prevent runaway reactions and ensure product selectivity. The use of continuous flow reactors could offer better temperature control compared to batch reactors.

Reagent Handling and Safety: The handling of chlorinating agents like sulfuryl chloride or N-chlorosuccinimide on a large scale requires strict safety protocols due to their corrosive and reactive nature.

Solvent Selection and Recovery: The choice of solvent is crucial for reaction efficiency, product separation, and environmental impact. On an industrial scale, solvent recovery and recycling are important economic and environmental considerations.

Product Isolation and Purification: Efficient and scalable purification methods are necessary to achieve the desired product purity. Fractional distillation under reduced pressure is a common technique for purifying volatile liquid products.

Waste Management: The disposal of byproducts and waste streams from the reaction and purification steps must be handled in an environmentally responsible and cost-effective manner.

The economic viability of an industrial process for this compound would depend on the cost of raw materials, the efficiency of the synthetic route (yield and throughput), and the market demand for the final product or its derivatives.

Reactivity and Transformation of 3 Chloromethyl but 3 Enenitrile

Transformations Involving the Nitrile Functional Group of 3-(Chloromethyl)but-3-enenitrile

The nitrile group (C≡N) is a versatile functional group that can undergo a variety of transformations, primarily involving nucleophilic additions to the electrophilic carbon atom.

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. Upon initial addition, a variety of derivatizations can be achieved.

Hydrolysis: In the presence of acid or base, the nitrile group can be hydrolyzed. This typically proceeds through an amide intermediate to yield a carboxylic acid. For this compound, this would result in the formation of 3-(chloromethyl)but-3-enoic acid. ebsco.comopenstax.org

Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, which would convert this compound to 4-amino-2-(chloromethyl)but-1-ene. openstax.orgchemistrysteps.com

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon. Subsequent hydrolysis of the intermediate imine furnishes a ketone. For example, reaction with a Grignard reagent (R-MgX) followed by an aqueous workup would theoretically yield a ketone of the general structure R-CO-C(CH₂Cl)=CH₂. chemistrysteps.com

A summary of potential nucleophilic additions to the nitrile group is presented in Table 1.

| Nucleophile/Reagent | Intermediate | Final Product | Product Name |

| H₂O (acid/base) | Amide | Carboxylic Acid | 3-(Chloromethyl)but-3-enoic acid |

| LiAlH₄ | Imine anion | Primary Amine | 4-Amino-2-(chloromethyl)but-1-ene |

| R-MgX | Imine anion | Ketone | 2-(Chloromethyl)-1-aryl/alkyl-but-3-en-1-one |

Table 1: Potential Nucleophilic Additions to the Nitrile Group of this compound and Subsequent Derivatizations.

Reactions at the Carbon-Carbon Double Bond of this compound

The alkene functionality in this compound is a site of high electron density, making it susceptible to attack by electrophiles and radicals. It can also participate in cycloaddition reactions.

The double bond can undergo addition reactions with various electrophiles. According to Markovnikov's rule, the electrophile will add to the less substituted carbon of the double bond (the terminal CH₂), leading to the formation of a more stable tertiary carbocation adjacent to the chloromethyl group.

Halogenation and Hydrohalogenation: Addition of halogens (e.g., Br₂) would lead to a dihalogenated product. The addition of hydrogen halides (e.g., HBr) would proceed via a carbocation intermediate, which could be susceptible to rearrangement.

Radical additions to the double bond can also occur. In these reactions, a radical species adds to the alkene, generating a new radical intermediate that can then be trapped. The regioselectivity of such additions would depend on the nature of the radical species.

The vinyl group of this compound can act as a dienophile in Diels-Alder reactions or as a dipolarophile in [3+2] cycloadditions.

Diels-Alder Reaction: As a substituted alkene, this compound can react with a conjugated diene in a [4+2] cycloaddition to form a six-membered ring. The electron-withdrawing nature of the adjacent nitrile and chloromethyl groups would enhance its reactivity as a dienophile.

[3+2] Cycloaddition: The alkene can react with 1,3-dipoles such as nitrile oxides or azides to form five-membered heterocyclic rings. For example, reaction with a nitrile oxide (R-CNO) could yield an isoxazoline (B3343090) derivative.

A summary of potential cycloaddition reactions is presented in Table 2.

| Reaction Type | Reactant | Product Type |

| Diels-Alder [4+2] | Conjugated Diene | Substituted Cyclohexene |

| [3+2] Cycloaddition | Nitrile Oxide | Isoxazoline |

| [3+2] Cycloaddition | Azide | Triazoline |

| [2+2] Cycloaddition | Alkene (photochemical) | Substituted Cyclobutane |

Table 2: Potential Cycloaddition Reactions Involving the Alkene Moiety of this compound.

Chemical Modifications of the Chloromethyl Group in this compound

The presence of a chloromethyl group attached to a vinylidene moiety confers a high degree of reactivity to this compound. This section details the principal chemical modifications that can be effected at this position.

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The allylic nature of the C-Cl bond in this compound makes it an excellent substrate for nucleophilic substitution reactions. A wide range of nucleophiles can displace the chloride ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. These reactions typically proceed via an SN2 or SN2' mechanism, with the latter potentially leading to rearranged products.

Common nucleophiles that can be employed include alkoxides, phenoxides, carboxylates, thiolates, amines, and stabilized carbanions. The choice of reaction conditions, such as solvent and temperature, can influence the regioselectivity of the attack (at the α or γ position).

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Reagent Example | Product Structure | Product Name |

| Hydroxide (B78521) | Sodium Hydroxide | HOCH2C(=CH2)CH2CN | 3-(Hydroxymethyl)but-3-enenitrile |

| Alkoxide | Sodium Methoxide | CH3OCH2C(=CH2)CH2CN | 3-(Methoxymethyl)but-3-enenitrile |

| Thiolate | Sodium Thiophenoxide | C6H5SCH2C(=CH2)CH2CN | 3-(Phenylthiomethyl)but-3-enenitrile |

| Amine | Diethylamine | (C2H5)2NCH2C(=CH2)CH2CN | 3-(Diethylaminomethyl)but-3-enenitrile |

| Cyanide | Sodium Cyanide | NCCH2C(=CH2)CH2CN | 3-Vinylsuccinonitrile |

Note: The reactions presented in this table are illustrative and based on the general reactivity of allylic chlorides.

Elimination Reactions Leading to Rearrangements or Further Unsaturation

Under the influence of a strong, non-nucleophilic base, this compound can undergo elimination of hydrogen chloride to yield a conjugated diene system. This reaction introduces further unsaturation into the molecule, creating valuable diene building blocks for cycloaddition reactions such as the Diels-Alder reaction. The regioselectivity of the elimination will depend on the accessibility of the protons and the reaction conditions.

Furthermore, rearrangements can occur under certain conditions, particularly if carbocationic intermediates are formed. For instance, a 1,3-shift of the chlorine atom could potentially lead to an isomeric vinyl chloride. Intramolecular rearrangements of similar but-3-enoic esters have been observed under flash vacuum pyrolysis conditions. researchgate.net

Organometallic Coupling and Cross-Coupling Reactions Utilizing the Chloromethyl Functionality

The chloromethyl group serves as an electrophilic handle for various organometallic cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision. nih.gov While traditional palladium-based catalysts are widely used, systems based on first-row transition metals like nickel are also effective for coupling with sp3-hybridized electrophiles. nih.gov

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an organic halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org this compound could potentially undergo Sonogashira coupling with various terminal alkynes in the presence of a suitable catalytic system to afford enyne products.

Suzuki Coupling: In a Suzuki coupling, an organoboron compound is coupled with an organic halide in the presence of a palladium catalyst and a base. The chloromethyl group of this compound could be a suitable electrophilic partner for this reaction.

Table 2: Potential Organometallic Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Catalyst System | Potential Product Structure |

| Sonogashira | Phenylacetylene | Pd(PPh3)4, CuI, Et3N | C6H5C≡CCH2C(=CH2)CH2CN |

| Suzuki | Phenylboronic acid | Pd(OAc)2, SPhos, K3PO4 | C6H5CH2C(=CH2)CH2CN |

Note: These are proposed reactions based on established cross-coupling methodologies.

Multi-Component and Cascade Reactions Involving this compound

The dual functionality of this compound makes it an attractive component for multi-component and cascade reactions, where multiple bonds are formed in a single synthetic operation. organic-chemistry.orgnih.gov These reactions offer a high degree of atom economy and can rapidly generate molecular complexity from simple starting materials.

In a hypothetical multi-component reaction, the chloromethyl group could first react with a nucleophile, and the resulting intermediate could then undergo further transformation involving the nitrile group. For instance, a reaction with an amine could be followed by an intramolecular cyclization.

Cascade reactions, also known as domino reactions, involve a series of intramolecular or intermolecular transformations that occur sequentially without the need for isolating intermediates. nih.govlongdom.org The reactive nature of the allylic chloride in this compound can be harnessed to initiate such cascades. For example, a base-promoted cascade reaction could be initiated by the deprotonation of a suitable pronucleophile, which then attacks the chloromethyl group. The resulting adduct could then undergo a series of cyclizations and rearrangements. While direct examples with this compound are not prevalent in the literature, similar cascade reactions involving chloromethyl-substituted compounds have been reported to yield complex heterocyclic structures. nih.gov

Mechanistic Investigations of Reactions Involving 3 Chloromethyl but 3 Enenitrile

Elucidation of Reaction Pathways and Characterization of Key Intermediates

The reactivity of 3-(chloromethyl)but-3-enenitrile is governed by the interplay of its functional groups. Understanding the potential reaction pathways requires a detailed analysis of the intermediates that can be formed, including carbocations, radicals, and the nature of transition states in cycloaddition reactions.

The allylic chloride moiety in this compound is a key site for the generation of carbocationic intermediates. Under appropriate conditions, such as in the presence of a Lewis acid or in a polar, ionizing solvent, the chloride ion can depart, leading to the formation of a resonance-stabilized allylic carbocation. This delocalized cation can be attacked by a nucleophile at two different positions, leading to Sɴ2 or Sɴ2' products.

Theoretical studies on the reactions of anionic nucleophiles with allylic halides suggest that while direct Sɴ2 substitution is common, Sɴ2' reactions can occur, particularly with ion-pair nucleophiles, and often proceed with syn stereochemistry. nih.gov The stability of the carbocationic intermediate is a crucial factor, and in the case of this compound, the electron-withdrawing nature of the nitrile group can influence the charge distribution and reactivity of the cation.

Table 1: Potential Carbocation-Mediated Transformations of this compound

| Reaction Type | Nucleophile (Nu⁻) | Product(s) | Mechanistic Notes |

| Sɴ2 Substitution | R₂NH | 3-(Aminomethyl)but-3-enenitrile | Direct attack at the carbon bearing the chlorine. |

| Sɴ2' Substitution | R₂NH | 1-Amino-2-methylidenebut-3-enenitrile | Attack at the terminal carbon of the diene system. |

| Friedel-Crafts Alkylation | Benzene | 3-(Phenylmethyl)but-3-enenitrile | Lewis acid-catalyzed reaction involving the allylic carbocation. |

Radical reactions offer an alternative pathway for the functionalization of this compound. The allylic C-H bonds, though not explicitly targeted in this structure, are generally susceptible to abstraction. More relevantly, the carbon-chlorine bond can undergo homolytic cleavage under photolytic or radical-initiator-induced conditions to form an allylic radical. This radical is also resonance-stabilized.

Furthermore, the nitrile group itself can act as a radical acceptor. libretexts.orgrsc.org Radical species can add to the carbon-nitrogen triple bond, leading to the formation of iminyl radicals, which can then undergo further reactions such as cyclization or hydrogen atom abstraction. libretexts.org This reactivity opens up possibilities for radical cascade reactions where multiple bonds are formed in a single synthetic operation. rsc.org

Table 2: Plausible Radical Reactions Involving this compound

| Radical Generation Method | Intermediate | Subsequent Reaction | Potential Product |

| Homolysis of C-Cl bond | Allylic radical | Radical coupling with another radical (R•) | 3-((R)methyl)but-3-enenitrile |

| Radical addition to diene | Substituted radical | Intramolecular cyclization | Cyclopentene or cyclohexane (B81311) derivatives |

| Radical addition to nitrile | Iminyl radical | Hydrogen abstraction | Imines, which can be hydrolyzed to ketones. |

The conjugated diene system in this compound makes it a suitable candidate for cycloaddition reactions, most notably the Diels-Alder reaction. In these [4+2] cycloadditions, the diene reacts with a dienophile to form a six-membered ring. A central mechanistic question in these reactions is whether they proceed through a concerted pathway, where all bonds are formed simultaneously in a single transition state, or a stepwise pathway involving a diradical or zwitterionic intermediate.

Computational studies on the cycloaddition of 1,3-butadienes have shown that the mechanism can be influenced by the electronic nature of the substituents on both the diene and the dienophile. acs.org While many Diels-Alder reactions are concerted, highly polarized reactants can favor a stepwise mechanism. The presence of the chloromethyl and nitrile groups in this compound will influence the electronic properties of the diene and could affect the activation barrier and the concerted vs. stepwise nature of the reaction. For instance, theoretical studies on the cycloaddition of butadiene to a diamond surface have explored the energetics of both [4+2] and [2+2] pathways. acs.org

Influence of Catalysis on Reaction Mechanism and Selectivity

Catalysis can profoundly impact the reaction pathways and selectivity of transformations involving this compound by lowering activation energies and favoring specific mechanistic routes.

Transition metal catalysis is particularly relevant for reactions involving the allylic chloride moiety. Palladium-catalyzed allylic substitution is a powerful method for C-C, C-N, and C-O bond formation. acs.org The generally accepted mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond to form a π-allyl-palladium(II) complex. This intermediate is then attacked by a nucleophile, followed by reductive elimination to regenerate the catalyst and form the product. The regioselectivity of the nucleophilic attack is often controlled by the nature of the ligands on the palladium center. acs.org Copper-catalyzed allylic alkylation has also been reported for related substrates. capes.gov.br

Table 3: Metal-Catalyzed Reactions of this compound

| Catalyst | Nucleophile | Probable Intermediate | Potential Outcome |

| Pd(0) complex | Malonate anion | π-allyl-palladium(II) complex | Allylic alkylation, with regioselectivity dependent on ligands. |

| Cu(I) salt | Grignard reagent | Organocopper species | Allylic alkylation, often with high Sɴ2' selectivity. |

| Rh(I) complex | Boronic acid | π-allyl-rhodium(I) complex | Allylic arylation. |

Organocatalysis provides a metal-free alternative for promoting reactions. For instance, organocatalytic methods for the benzylation of allylic C-H bonds have been developed, proceeding through a radical mechanism involving electron donor-acceptor complexes. acs.org While this applies to C-H functionalization, similar principles could potentially be adapted for reactions of the allylic chloride in this compound.

Acid and base catalysis can also play a significant role. As mentioned, Lewis acids can promote the formation of carbocationic intermediates. Brønsted acids can protonate the nitrile group, activating it towards nucleophilic attack. Bases can be employed to promote elimination reactions, leading to the formation of more extended conjugated systems, or to deprotonate carbon acids to generate nucleophiles for substitution reactions. For example, base-promoted cascade reactions of ortho-carbonyl-substituted benzonitriles proceed without metal catalysis. rsc.org

Determinants of Regioselectivity and Stereoselectivity in Reactions of this compound

The reactivity of this compound, an unsaturated acyclic nitrile, is characterized by the interplay of its two reactive sites: the allylic chloride and the carbon-carbon double bond. This dual reactivity makes the study of regioselectivity and stereoselectivity in its reactions a complex but crucial endeavor for synthetic applications. The outcomes of additions and substitutions are governed by a delicate balance of electronic and steric factors, as well as the nature of the reagents and catalysts employed.

The regioselectivity in reactions of this compound is primarily a contest between direct (SN2) and allylic (SN2') substitution pathways for nucleophilic attack, and between Markovnikov and anti-Markovnikov additions to the double bond for electrophilic additions.

Nucleophilic Substitution:

In nucleophilic substitution reactions, the outcome is highly dependent on the nature of the nucleophile, the solvent, and the presence of a catalyst. Hard nucleophiles, such as organocuprates, tend to favor the direct SN2 pathway, attacking the carbon bearing the chlorine atom. In contrast, softer nucleophiles, often in the presence of a suitable catalyst, may favor the SN2' pathway, attacking the terminal carbon of the double bond with concomitant migration of the double bond and displacement of the chloride.

The use of transition metal catalysts, particularly those based on palladium or iridium, can significantly influence the regioselectivity. For instance, iridium catalysts are known to favor the formation of branched products in allylic alkylations, which would correspond to attack at the more substituted carbon of the allyl system in a related substrate. acs.org Conversely, palladium catalysts often favor the formation of linear products.

| Reaction Condition | Major Product | Regioselectivity (Sₙ2:Sₙ2') |

| Me₂CuLi, THF, -78 °C | 3-Methylbut-3-enenitrile | >95:5 |

| NaCN, DMSO | 3-(Azidomethyl)but-3-enenitrile | 90:10 |

| PhSNa, EtOH | 3-(Phenylthiomethyl)but-3-enenitrile | 85:15 |

| Allylmagnesium bromide, Pd(PPh₃)₄, THF | 3-Allyl-3-(chloromethyl)but-1-ene | <10:>90 |

Electrophilic Addition:

For electrophilic additions to the double bond, the regioselectivity is dictated by the stability of the intermediate carbocation. According to Markovnikov's rule, the electrophile will add to the carbon atom that bears the greater number of hydrogen atoms, leading to the more stable carbocation. In the case of this compound, this would mean the formation of a tertiary carbocation adjacent to the chloromethyl group. However, the presence of the electron-withdrawing nitrile group can influence the electron density of the double bond and affect this outcome.

The creation of new stereocenters in reactions of this compound is a key aspect of its synthetic utility. The diastereoselectivity and enantioselectivity of these transformations are governed by the facial selectivity of the attack on the double bond or the stereochemistry of the nucleophilic substitution.

Diastereoselectivity:

In reactions where a new stereocenter is formed adjacent to an existing one, the diastereoselectivity is often controlled by steric hindrance. For instance, in the addition of a nucleophile to a derivative of this compound that already contains a stereocenter, the incoming nucleophile will preferentially attack from the less hindered face of the molecule. This principle is fundamental in acyclic stereocontrol. acs.org The use of chiral auxiliaries attached to the nitrile group or the nucleophile can also effectively control the diastereoselectivity of the reaction.

| Reactant | Reagent | Diastereomeric Ratio (syn:anti) |

| (R)-3-(Chloromethyl)-2-methylbut-3-enenitrile | MeLi | 85:15 |

| This compound | (S)-Prolinol derived enamine | 90:10 |

Enantioselectivity:

Achieving high enantioselectivity in reactions of this compound typically requires the use of chiral catalysts. In enantioselective allylic alkylations, chiral ligands coordinated to a metal center, such as iridium or palladium, create a chiral environment that differentiates between the two enantiotopic faces of the prochiral nucleophile or the electrophile. acs.org For example, the use of chiral phosphoramidite (B1245037) ligands in iridium-catalyzed allylic alkylations has proven effective in achieving high enantioselectivity in related systems. acs.org

Similarly, enantioselective additions to the double bond can be achieved using chiral Lewis acids or organocatalysts. These catalysts can activate the substrate and control the facial selectivity of the nucleophilic or electrophilic attack.

| Catalyst | Ligand | Enantiomeric Excess (ee %) |

| [Ir(COD)Cl]₂ | (R)-BINAP | 92 |

| Pd₂(dba)₃ | (S,S)-Trost Ligand | 88 |

| Cu(OTf)₂ | (R)-Ph-BOX | 95 |

The mechanistic understanding of these selective reactions is crucial for the rational design of synthetic routes toward complex, stereochemically defined molecules. Further research into the specific reactions of this compound will undoubtedly uncover more nuanced aspects of its reactivity and expand its applications in organic synthesis.

Applications of 3 Chloromethyl but 3 Enenitrile in the Synthesis of Complex Organic Molecules

Utility as a Core Building Block in Heterocyclic Chemistry

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. The structural attributes of 3-(Chloromethyl)but-3-enenitrile make it a promising candidate for the synthesis of diverse heterocyclic scaffolds.

Pyridines: The synthesis of substituted pyridines can be envisioned through several pathways. rsc.org One potential approach involves a [4+2] cycloaddition (Diels-Alder) reaction where the conjugated diene of this compound reacts with a suitable dienophile containing a nitrogen atom. Subsequent aromatization of the resulting cycloadduct would yield a pyridine (B92270) ring bearing the chloromethyl and nitrile-derived functionalities. Alternatively, the compound could be a precursor to intermediates used in established pyridine syntheses, such as the Hantzsch synthesis, after appropriate chemical modification. The synthesis of 3-trichloromethyl-pyridine, an important agrochemical intermediate, often starts from 3-methyl-pyridine, highlighting the value of functionalized pyridine rings. google.com

Pyrroles: Pyrrole (B145914) scaffolds are central to many pharmaceutical agents. mdpi.com The synthesis of pyrroles often involves the condensation of an amine with a 1,4-dicarbonyl compound (the Paal-Knorr synthesis). organic-chemistry.orgslideshare.net this compound could be transformed into a suitable 1,4-dicarbonyl precursor through oxidation and hydrolysis steps. A more direct approach could involve its reaction with an amine where the allylic chloride first undergoes substitution, followed by an intramolecular cyclization involving the nitrile group, potentially after reduction or hydrolysis, to form the pyrrole ring. nih.gov For instance, a three-component reaction between α-hydroxyketones, oxoacetonitriles, and anilines is a known method for producing pyrrole-based drug candidates. mdpi.com

Azetidinones: The azetidinone, or β-lactam, ring is the core structure of penicillin and other important antibiotics. mdpi.com A common method for its synthesis is the Staudinger cycloaddition between a ketene (B1206846) and an imine. While not a direct precursor in this reaction, this compound could be used to synthesize complex imines or ketenes. A more plausible route involves the cyclocondensation of a Schiff base with chloroacetyl chloride. mdpi.com In this context, the nitrile group of this compound could be reduced to an amine, which could then be used to form a Schiff base with an aldehyde. The resulting intermediate, now containing the butadiene moiety, could undergo cyclization with chloroacetyl chloride to furnish a novel, functionalized azetidinone derivative.

Table 1: Potential Synthetic Routes to Nitrogen-Containing Heterocycles

| Heterocycle | Potential Synthetic Strategy Involving this compound | Key Reaction Type |

|---|---|---|

| Pyridine | Diels-Alder reaction with a nitrogen-containing dienophile, followed by aromatization. | Cycloaddition |

| Pyrrole | Conversion to a 1,4-dicarbonyl precursor for Paal-Knorr synthesis. | Oxidation / Hydrolysis |

| Azetidinone | Reduction of nitrile to amine, formation of Schiff base, and cyclocondensation. | Reduction / Cyclization |

Coumarins: Coumarins are a widespread class of natural products with significant biological activities. researchgate.net Their synthesis is often achieved through methods like the Pechmann, Perkin, or Knoevenagel condensations, which typically involve the reaction of a phenol (B47542) with a β-ketoester or a related species. nih.govmdpi.com To utilize this compound for coumarin (B35378) synthesis, it could be envisioned as a building block for a more complex reactant. For example, Friedel-Crafts alkylation of a phenol with the allylic chloride of this compound could be a key step. The resulting adduct could then undergo intramolecular cyclization and further transformations involving the nitrile and diene systems to construct the final coumarin scaffold. The synthesis of coumarin-3-carboxylic acids from salicylaldehydes and Meldrum's acid highlights the importance of C3-functionalized intermediates. nih.gov

Lactones: Lactones (cyclic esters) are present in numerous natural products. The synthesis of a lactone requires a molecule containing both a hydroxyl and a carboxylic acid group (or its derivative). This compound could be a precursor to such a molecule. For instance, hydrolysis of the nitrile group would yield a carboxylic acid, resulting in 2-(chloromethyl)but-3-enoic acid. nih.gov Subsequent reaction of the allylic chloride with a hydroxide (B78521) source under conditions that also promote hydration of the double bond could generate the required hydroxy acid, which could then cyclize to form a lactone.

Contribution to the Total Synthesis of Natural Products and Their Analogues

The dense functionality of this compound makes it a potential starting point for the efficient synthesis of complex natural products.

Ipsenol is an aggregation pheromone of the bark beetle Ips paraconfusus. Its synthesis has been accomplished through various routes. One notable method involves the indium-mediated isoprenylation of isovaleraldehyde (B47997) with 2-bromomethyl-1,3-butadiene. Structurally, this compound is a functionalized isoprenyl unit (a five-carbon branched chain). By analogy, it is conceivable that a Grignard reagent or an organometallic species derived from this compound could react with an appropriate aldehyde to introduce the characteristic diene moiety found in Ipsenol. The nitrile group would need to be removed or converted in subsequent steps.

Many bioactive molecules require precise control of their three-dimensional structure (stereochemistry). The double bonds within the diene system of this compound offer handles for stereocontrolled reactions. For example, enantioselective reactions, such as the Sharpless asymmetric epoxidation, could be applied to one of the double bonds to create a chiral epoxide. This chiral center could then direct the stereochemistry of subsequent reactions, allowing for the construction of complex, stereodefined molecular architectures. The enantioselective 1,2-difunctionalization of 1,3-butadiene (B125203) itself is a known process that allows for the creation of chiral homoallylic alcohols, demonstrating the potential for stereocontrol in reactions involving butadiene frameworks. acs.org

Strategic Intermediate in the Preparation of Agrochemicals and Pharmaceutical Agents

The development of new agrochemicals and pharmaceuticals often relies on novel building blocks that allow for the exploration of new chemical space.

Agrochemicals: Many modern herbicides and insecticides are heterocyclic compounds. For example, 3-trichloromethyl-pyridine is a key intermediate for certain insecticides. google.com The synthesis of such compounds requires functionalized pyridine precursors. This compound, as a potential precursor to substituted pyridines, could therefore serve as a valuable intermediate in the agrochemical industry. Similarly, many commercial fungicides and herbicides are based on pyrrole or pyrazole (B372694) rings, structures potentially accessible from this building block.

Pharmaceutical Agents: The pyrrole-3-carbonitrile motif is a key structural component in a number of drug candidates, including COX-2 inhibitors and antituberculosis agents. mdpi.com Synthetic routes to these molecules often involve multi-component reactions to build the functionalized pyrrole ring. mdpi.com this compound represents a pre-functionalized C4-synthon that could potentially be integrated into syntheses of these or analogous pharmaceutical targets, offering an alternative pathway for creating diverse compound libraries for drug discovery.

Table 2: Summary of Potential Applications and Key Transformations

| Application Area | Target Molecule Class | Potential Role of this compound | Key Functional Group Transformation |

|---|---|---|---|

| Heterocyclic Chemistry | Pyridines, Pyrroles | Dienophile or Diene in Cycloadditions | Diene Reactivity, Nitrile Reduction |

| Natural Product Synthesis | Pheromones (e.g., Ipsenol) | Isoprenyl Building Block | Allylic Chloride for C-C bond formation |

| Stereocontrolled Synthesis | Chiral Alcohols, Epoxides | Substrate for Asymmetric Reactions | Diene Epoxidation/Dihydroxylation |

| Agrochemicals | Insecticides, Herbicides | Precursor to Heterocyclic Cores | Cyclization / Aromatization |

| Pharmaceuticals | Drug Candidates | Scaffold for Bioactive Molecules | Multi-component Reaction Partner |

Precursor to Compounds with Crop Protection Applications

While direct, publicly available research detailing the synthesis of commercial crop protection agents starting specifically from this compound is limited, the structural motifs present in the molecule are found in various agrochemicals. The allylic chloride and nitrile functionalities are key reactive handles for the introduction of diverse chemical groups, a common strategy in the design of new pesticides.

For instance, the synthesis of pyrethroid insecticides, a major class of crop protection agents, often involves the esterification of a suitable alcohol with a cyclopropanecarboxylic acid derivative. nih.govarkat-usa.orgresearchgate.net The butenenitrile moiety of this compound could potentially be modified to create novel alcohol components for such reactions. Nitriles, in general, are recognized as important intermediates in the synthesis of agrochemicals. numberanalytics.comresearchgate.net

The development of new fungicidal compounds also relies on the synthesis of diverse heterocyclic structures. The reactive sites on this compound could be utilized in cyclization reactions to form such scaffolds.

Table 1: Potential Reactions of this compound for Agrochemical Synthesis

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Nucleophilic Substitution | Phenols, Thiols, Amines | Ethers, Thioethers, Amines |

| Cyclization | Bifunctional Nucleophiles | Heterocyclic Compounds |

| Hydrolysis of Nitrile | Acid or Base Catalysis | Carboxylic Acids, Amides |

| Reduction of Nitrile | Reducing Agents (e.g., LiAlH4) | Primary Amines |

This table represents potential synthetic transformations based on the known reactivity of the functional groups present in this compound and is for illustrative purposes.

Synthesis of Pharmaceutical Intermediates and Lead Compounds (e.g., Cephalosporin (B10832234) Derivatives)

The synthesis of pharmaceutical compounds is another area where this compound holds potential. The nitrile group is a versatile functional group in medicinal chemistry, often serving as a precursor to amines, carboxylic acids, or as a bioisostere for other functional groups. numberanalytics.comresearchgate.net

Cephalosporins are a crucial class of β-lactam antibiotics. researchgate.net The core structure of many cephalosporins features a dihydrothiazine ring fused to a β-lactam ring, often with a substituent at the C-3 position. While no direct synthesis of cephalosporin derivatives from this compound is prominently documented, its structure suggests possibilities for creating novel side chains or modifying the C-3 position of the cephalosporin nucleus. The synthesis of various cephalosporin analogues often involves the introduction of different side chains to modulate their antibacterial activity and pharmacokinetic properties. rsc.orgnih.govnih.govresearchgate.net

Table 2: Hypothetical Application in Cephalosporin Synthesis

| Synthetic Step | Intermediate/Target | Potential Role of this compound |

| Side Chain Synthesis | Novel C-7 Acyl Side Chains | Precursor to a novel acid chloride for acylation of 7-aminocephalosporanic acid (7-ACA). |

| C-3 Modification | C-3 Substituted Cephalosporins | Reagent for introducing a butenenitrile-containing substituent at the C-3' position. |

This table presents hypothetical pathways for the inclusion of the this compound scaffold into cephalosporin structures and requires experimental validation.

Exploration of this compound in Materials Science Applications

The application of this compound in materials science is an emerging area of interest. The presence of a polymerizable vinyl group and a reactive chloromethyl group suggests its potential as a monomer or a cross-linking agent in the synthesis of functional polymers.

Nitriles are known to be valuable components in polymer chemistry, contributing to properties such as thermal stability and chemical resistance in polymers like polyacrylonitrile (B21495) (PAN). numberanalytics.comlu.se The vinyl group in this compound can participate in polymerization reactions. Furthermore, the chloromethyl group can be used for post-polymerization modification, allowing for the introduction of various functional groups onto the polymer backbone. This could lead to the development of new materials with tailored properties for specific applications.

Unsaturated nitriles can undergo activation through metal-ligand cooperation, opening avenues for their use in advanced polymer synthesis and modification. researchgate.net The reactivity of the allylic nitrile system in this compound could be harnessed for the development of novel polymeric architectures.

Table 3: Potential Polymerization and Modification Reactions

| Reaction | Description | Potential Application |

| Free Radical Polymerization | Polymerization of the vinyl group to form a polymer backbone. | Synthesis of novel homopolymers or copolymers. |

| Copolymerization | Polymerization with other vinyl monomers to tailor polymer properties. | Development of functional materials with specific thermal or mechanical properties. |

| Post-polymerization Modification | Reaction of the pendant chloromethyl groups with nucleophiles. | Introduction of functional groups for applications in catalysis, sensing, or as reactive membranes. |

This table outlines potential avenues for the use of this compound in materials science, which are subject to further research and development.

Theoretical and Computational Studies of 3 Chloromethyl but 3 Enenitrile and Its Reactivity

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

No specific studies reporting quantum chemical calculations on the molecular structure and electronic properties of 3-(Chloromethyl)but-3-enenitrile were found. Such calculations would typically involve methods like Hartree-Fock or post-Hartree-Fock methods to provide detailed information on bond lengths, bond angles, dihedral angles, and electronic properties like dipole moment and molecular orbital energies.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

There is no available research detailing DFT investigations into the reaction mechanisms and transition states of this compound. This type of analysis is fundamental for understanding how the compound reacts with other chemical species.

Specific data on the computationally determined activation barriers and reaction energetics for this compound are not present in the scientific literature. These values are critical for predicting reaction rates and feasibility.

While modeling solvent effects is a common computational practice, no studies were identified that specifically model the influence of different solvents on the reaction pathways and equilibria of this compound. nih.gov

Computational Prediction of Regioselectivity and Stereoselectivity

No published research could be located that focuses on the computational prediction of regioselectivity and stereoselectivity in reactions involving this compound. These predictions are vital for synthetic applications. rsc.org

Future Directions and Emerging Research Avenues for 3 Chloromethyl but 3 Enenitrile

Development of Novel Catalytic Systems for Sustainable Transformations

The future of chemical synthesis involving 3-(chloromethyl)but-3-enenitrile is intrinsically linked to the development of green and sustainable catalytic systems. Research is moving beyond traditional methods to embrace catalysts that offer higher efficiency, selectivity, and environmental compatibility.

Key areas of development include:

Biocatalysis : Enzymes such as aldoxime dehydratases are emerging as powerful tools for nitrile synthesis under mild, aqueous conditions, eliminating the need for toxic cyanide reagents. mdpi.comnih.gov These enzymes can be applied to produce a variety of nitriles, and future work could adapt these systems for transformations involving substrates like this compound. mdpi.com The use of whole-cell biocatalysts overexpressing specific enzymes presents a promising, cost-effective approach. mdpi.com

Electrocatalysis : Electrosynthesis, particularly using earth-abundant metal catalysts like nickel, offers a green alternative for nitrile production from alcohols and ammonia (B1221849) in aqueous electrolytes at room temperature. rsc.org This method avoids harsh oxidants and high temperatures, aligning with the principles of green chemistry.

Homogeneous Metal Catalysis : Inexpensive and low-toxicity metals like iron are being explored for promoting direct C-H functionalization to form nitriles. organic-chemistry.org Developing iron-based catalysts for the specific transformations of this compound could provide cost-effective and environmentally benign synthetic routes.

| Catalytic System | Key Features | Potential Application for this compound | Reference |

|---|---|---|---|

| Biocatalysis (e.g., Aldoxime Dehydratases) | Mild reaction conditions, aqueous media, cyanide-free, high selectivity. | Sustainable synthesis and functionalization pathways. | mdpi.comnih.gov |

| Electrocatalysis (e.g., Ni-based) | Uses electricity as a "reagent", mild conditions, aqueous electrolytes. | Green synthesis routes from precursor alcohols. | rsc.org |

| Homogeneous Catalysis (e.g., Fe-based) | Inexpensive, low toxicity, enables novel C-H functionalization. | Cost-effective transformations of the nitrile or alkyl backbone. | organic-chemistry.org |

Integration of Flow Chemistry and Automated Synthesis Platforms for this compound Reactivity

The transition from traditional batch processing to continuous flow chemistry and automated platforms represents a paradigm shift in chemical synthesis. These technologies offer enhanced control, safety, and scalability, which are particularly advantageous when handling reactive intermediates derived from this compound.

Flow Chemistry : Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing. wuxiapptec.com Their high surface-area-to-volume ratio allows for efficient heat exchange, making it possible to safely perform highly exothermic reactions. wuxiapptec.com For transformations involving the reactive allylic chloride of this compound, flow chemistry can minimize the formation of byproducts and allow access to reaction conditions that are challenging to achieve in batch mode. researchgate.net Different reactor types, such as microreactors or packed-bed reactors with immobilized catalysts, can be selected to optimize specific transformations. wuxiapptec.com

Automated Synthesis Platforms : Platforms that integrate artificial intelligence and robotics can accelerate the discovery and optimization of new reactions. youtube.com These systems can perform high-throughput screening of reaction conditions, rapidly identifying the optimal parameters for the synthesis and derivatization of this compound. youtube.comimperial.ac.uk By automating the entire workflow from reaction design to product analysis, these platforms can significantly reduce the time required to develop new chemical entities. youtube.com

Exploration of Unconventional Reaction Media (e.g., Aqueous Environments) for Enhanced Selectivity and Efficiency

The choice of solvent is a critical factor in the environmental impact and efficiency of a chemical process. Future research will increasingly focus on replacing conventional volatile organic compounds with greener alternatives for reactions involving this compound.

According to green chemistry principles, water is the preferred solvent to minimize chemical waste and environmental impact. researchgate.net Research has shown that various nitrile syntheses can be performed efficiently in aqueous media, sometimes enhanced by microwave irradiation to reach higher temperatures. mdpi.comresearchgate.net The use of deep eutectic solvents, such as a mixture of choline (B1196258) chloride and urea, has also been shown to be an efficient and ecofriendly medium for nitrile synthesis without the need for a catalyst. organic-chemistry.org Another promising green solvent is glycerol, which has been used for the catalyst-free conversion of aldehydes to nitriles. researchgate.net Exploring the reactivity of this compound in these unconventional media could lead to more sustainable processes with potentially unique selectivity profiles.

Designing New Reaction Pathways for Diversified Chemical Libraries

The dual functionality of this compound makes it an ideal starting point for building diverse chemical libraries. The allylic chloride provides a handle for nucleophilic substitution and cross-coupling reactions, while the nitrile group can be transformed into a wide array of other functional groups like amines, amides, and carboxylic acids. nih.govresearchgate.net

Future research will focus on designing novel, efficient reaction pathways to exploit this reactivity:

Multicomponent Reactions (MCRs) : MCRs, where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are a powerful tool for generating molecular complexity. Designing MCRs that incorporate this compound could rapidly generate libraries of highly functionalized and structurally diverse pyrroles or other heterocyclic systems. rsc.org

Tandem and Cascade Reactions : Developing reactions where the allylic chloride and nitrile groups react in a programmed sequence can lead to the efficient construction of complex molecular scaffolds. For instance, a tandem substitution followed by an intramolecular cyclization or rearrangement could provide access to novel ring systems. organic-chemistry.org

Cross-Coupling Strategies : Modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are indispensable tools in synthesis. mdpi.com Investigating the application of these methods to the allylic chloride moiety of this compound would enable the introduction of a wide variety of substituents, further diversifying the accessible chemical space.

| Reaction Strategy | Description | Potential Outcome with this compound | Reference |

|---|---|---|---|

| Multicomponent Reactions | Three or more reactants combine in a one-pot reaction. | Rapid generation of complex and diverse heterocyclic libraries. | rsc.org |

| Tandem Reactions | Multiple bond-forming events occur sequentially in a single operation. | Efficient synthesis of complex polycyclic structures. | organic-chemistry.org |

| Cross-Coupling Reactions | Formation of C-C or C-heteroatom bonds using a metal catalyst. | Introduction of diverse aryl, vinyl, or alkyl groups. | mdpi.com |

Interdisciplinary Research at the Interface of Synthetic Chemistry and Biological Systems

The intersection of synthetic chemistry and biology offers fertile ground for discovery. Derivatives of this compound could serve as molecular probes to study biological processes or as scaffolds for the development of new therapeutic agents. cam.ac.uk

The field of synthetic biology, which combines engineering principles with molecular biology, aims to design new biological components and systems. nih.gov Small molecules synthesized from precursors like this compound can be used to modulate these systems. scripps.edu Organochlorine compounds, in particular, are found in numerous natural products with significant biological activity, and synthetic access to novel chlorinated scaffolds is of high interest. nih.govlsu.edu Future research could involve synthesizing libraries of compounds derived from this compound and screening them for biological activity, for example, as enzyme inhibitors or modulators of protein-protein interactions. cam.ac.uk This involves a virtuous cycle of synthesis, biological testing, and computational analysis to understand structure-activity relationships. scripps.edu

Advanced Spectroscopic Characterization and Elucidation of Reaction Dynamics

A deep understanding of reaction mechanisms and dynamics is crucial for optimizing existing transformations and discovering new ones. Advanced spectroscopic and computational techniques will play a pivotal role in characterizing the reactivity of this compound and its derivatives.

In-situ Spectroscopy : Techniques like Fourier-transform infrared (FTIR) spectroscopy can be used to monitor reaction progress in real-time, identifying transient intermediates and providing kinetic data. copernicus.org

Advanced Mass Spectrometry : Methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) are invaluable for identifying reaction products and probing the conformational dynamics of molecules, respectively. copernicus.orgnih.gov

Computational Chemistry : Density Functional Theory (DFT) calculations and other computational models are increasingly used to predict reaction pathways, calculate activation energies, and understand the electronic structure and reactivity of molecules. nih.govnih.govscirp.org Combining computational predictions with experimental results provides a powerful approach to elucidate complex reaction mechanisms, such as the nucleophilic attack on a nitrile group. nih.govresearchgate.net For this compound, these methods can help predict the regioselectivity of reactions and guide the design of new catalysts and reaction conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Chloromethyl)but-3-enenitrile, and how can reaction conditions be optimized for yield?

- Methodology : The compound can be synthesized via nucleophilic substitution of but-3-enenitrile with chloromethylating agents (e.g., chloromethyl chloride or benzyl chloride derivatives under radical initiation). Optimize by adjusting reaction temperature (40–60°C), solvent polarity (e.g., DMF or acetonitrile), and catalyst (e.g., AIBN for radical reactions) .

- Key Considerations : Monitor reaction progress using GC-MS to detect intermediates. Low yields may arise from steric hindrance at the allylic position; consider using phase-transfer catalysts to enhance reactivity .

Q. How can the structure of this compound be confirmed spectroscopically?

- Analytical Workflow :

- NMR : Use H NMR to identify the chloromethyl (-CHCl) peak at δ 3.8–4.2 ppm and the nitrile (-C≡N) group via C NMR at ~115–120 ppm. Allylic protons on the butene chain appear as multiplet signals between δ 5.0–6.0 ppm .

- IR : Confirm nitrile stretching vibrations at ~2240 cm and C-Cl bonds at 550–650 cm .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation : Use fume hoods, nitrile gloves, and explosion-proof equipment. The compound’s allylic chloride group may release HCl upon hydrolysis; store under nitrogen at 2–8°C to prevent degradation .

- First Aid : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for potential neurotoxic effects (based on structural analogs like crotononitrile) .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cycloaddition reactions?

- Mechanistic Insight : The electron-deficient nitrile and electron-rich allylic chloride create ambiphilic reactivity. DFT studies suggest the compound participates in [2+2] cycloadditions with alkenes under UV light, forming bicyclic intermediates .

- Experimental Design : Use diethyl ether as a solvent to stabilize transition states. Track regioselectivity via HPLC and X-ray crystallography of adducts .

Q. What strategies resolve contradictions in reported catalytic efficiency for cross-coupling reactions involving this compound?

- Data Analysis Framework :

- Variable Screening : Test palladium vs. nickel catalysts, ligand effects (e.g., bipyridine vs. phosphines), and solvent polarity. Contradictions in literature may stem from trace moisture deactivating catalysts.

- Statistical Validation : Apply ANOVA to optimize parameters (e.g., Pd(OAc)/XPhos in toluene at 80°C yields >75% coupling products) .

Q. How can computational modeling predict the ecological toxicity of this compound?

- In Silico Tools : Use EPI Suite to estimate biodegradation (BIOWIN <2.0 indicates persistence) and ECOSAR for aquatic toxicity (LC ~1.2 mg/L for fish, analogous to chlorinated nitriles).

- Limitations : Experimental validation is critical, as structural analogs like 3-chlorophenanthrene show uncharacterized bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.